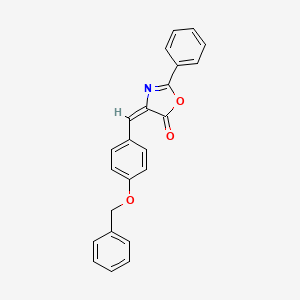

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one

Description

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound characterized by an oxazol-5(4H)-one core substituted at the C-4 position with a 4-(benzyloxy)benzylidene group and at C-2 with a phenyl group. The benzyloxy substituent introduces steric bulk and electron-donating properties, which influence its physicochemical behavior and biological interactions.

Properties

Molecular Formula |

C23H17NO3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(4E)-2-phenyl-4-[(4-phenylmethoxyphenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C23H17NO3/c25-23-21(24-22(27-23)19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)26-16-18-7-3-1-4-8-18/h1-15H,16H2/b21-15+ |

InChI Key |

OWZYDGWHCPKNCZ-RCCKNPSSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes. One common method includes the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine as reagents. The reaction is carried out at a temperature of 75°C, resulting in the formation of the desired oxazolone compound .

Industrial Production Methods

While specific industrial production methods for 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxazolone ring to more saturated structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, quinones, and reduced derivatives of the original compound.

Scientific Research Applications

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the C-4 benzylidene position significantly impacts electronic, steric, and solubility properties:

Key Observations :

- Benzyloxy vs.

- Electron-Donating vs. Electron-Withdrawing Groups: Dimethylamino and methoxy substituents enhance electron density on the oxazolone ring, stabilizing charge-transfer interactions in photophysical applications . Fluorine, being electron-withdrawing, may improve binding affinity to hydrophobic enzyme pockets .

Biological Activity

4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a synthetic compound classified under oxazolines, characterized by its unique molecular structure comprising a benzyloxy group and a phenyloxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antioxidant properties.

- Molecular Formula : C23H17NO3

- Molecular Weight : 355.386 g/mol

- Melting Point : 165-167 °C

- Structural Features : Contains both benzyloxy and phenyloxazole functionalities, which may enhance its reactivity and biological activity compared to structurally similar compounds.

Antioxidant Activity

Research indicates that derivatives of oxazolones, including 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant antioxidant properties. A study reported that certain oxazolone derivatives demonstrated an average inhibition of lipid peroxidation of up to 86.5%, indicating their potential as effective antioxidants in biological systems .

Anti-inflammatory and Analgesic Effects

The compound has been evaluated for its anti-inflammatory and analgesic effects through various preclinical models. Inhibition of carrageenin-induced paw edema (CPE) was observed, suggesting that the compound can effectively reduce inflammation. Additionally, nociception tests indicated that certain derivatives exhibited higher analgesic activity than others, with specific compounds showing improved performance in pain relief assays .

Enzyme Inhibition

Preliminary studies suggest that 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one may interact with enzymes involved in inflammatory pathways. For instance, it has shown inhibitory activity against lipoxygenase (LOX), a key enzyme in the inflammatory response. The most potent derivatives were identified with IC50 values around 41 μM for LOX inhibition .

Cognitive Enhancement

Recent studies have also explored the potential cognitive benefits of this compound. In a modified Y-maze test and Object Recognition Test, the most potent inhibitors of acetylcholinesterase (hAChE) derived from oxazolone structures demonstrated significant improvements in cognitive function in mouse models . This suggests that compounds like 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one may have applications in treating cognitive disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | C16H13NO2 | Lacks benzyloxy group; simpler structure |

| 3,4-Bis(benzyloxy)benzylidene-2-phenyloxazol-5(4H)-one | C24H21O4 | Contains multiple benzyloxy groups; increased steric hindrance |

| 2-Phenyloxazol-5(4H)-one | C15H11NO | Basic oxazoline structure; lacks additional functional groups |

The presence of both benzyloxy and phenyloxazole functionalities in 4-(4-(Benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity.

Case Studies and Research Findings

- In Vitro Studies : Various studies have confirmed the anti-lipid peroxidation activity and proteolytic inhibition of oxazolone derivatives, providing a basis for their therapeutic potential .

- Animal Models : Animal studies have shown promising results regarding the analgesic effects of these compounds, particularly in models simulating acute pain conditions .

- Docking Studies : Molecular docking simulations have been employed to predict binding affinities with hAChE and other molecular targets involved in pain and inflammation pathways, supporting the rational design of new therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one and its derivatives?

The compound is typically synthesized via the Erlenmeyer-Plöchl reaction, involving cyclocondensation of hippuric acid with substituted benzaldehydes in the presence of acetic anhydride and sodium acetate. For example, vanillin and hippuric acid react under these conditions to form the oxazolone core, followed by benzyloxy group introduction via etherification . Multi-step syntheses may involve intermediates like chalcones or pyrazole-substituted derivatives, characterized by IR, NMR, and mass spectrometry .

Q. How are intermediates and final products characterized to confirm structural integrity?

Key characterization methods include:

- IR spectroscopy : Confirming carbonyl (C=O, ~1750 cm⁻¹) and imine (C=N, ~1640–1660 cm⁻¹) stretches .

- ¹H/¹³C NMR : Identifying benzylidene protons (δ 7.2–8.7 ppm), oxazolone methyl groups (δ 1.0–2.1 ppm), and aromatic substituents .

- Elemental analysis : Validating C, H, N composition (e.g., C₆₇–C₇₃% for aryl-substituted derivatives) .

- TLC : Monitoring reaction progress and purity .

Q. What solvents and catalysts are optimal for the Erlenmeyer-Plöchl reaction?

Acetic anhydride acts as both solvent and dehydrating agent, while sodium acetate catalyzes the cyclocondensation. Ethanol or DMF may be used for recrystallization. Sulfanilic acid has been reported as a green catalyst alternative, improving yields to >90% in solvent-free conditions .

Advanced Research Questions

Q. How do substituents on the benzylidene ring influence the compound’s electronic and biological properties?

Electron-donating groups (e.g., -OCH₃, -NMe₂) red-shift UV-Vis absorption due to extended conjugation, while electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, affecting reactivity in Michael additions or Diels-Alder reactions . Computational studies (e.g., DFT) correlate substituent effects with HOMO-LUMO gaps, predicting bioactivity trends .

Q. What strategies resolve contradictions in reported melting points or spectral data for structurally similar oxazolones?

Discrepancies often arise from polymorphism or byproduct formation. For example, 4-(2-hydroxyphenylmethylene) derivatives were misreported due to unintended rearrangements to coumarin analogs. Rigorous recrystallization (e.g., ethanol/water mixtures) and X-ray crystallography (e.g., CCDC entries) are critical for validation .

Q. How can reaction yields be improved in multi-step syntheses involving pyrazole or thiazole substituents?

Key optimizations include:

- Hydrazine cyclization : Refluxing chalcone intermediates with hydrazine hydrate in DMF at 120–140°C for 12 hours to form pyrazole rings (yields: 75–79%) .

- Schiff base formation : Using anhydrous acetic acid to condense aminothiazoles with aromatic aldehydes, minimizing hydrolysis .

- Byproduct suppression : Adding molecular sieves to absorb water during imine formation .

Q. What computational tools are recommended for predicting the bioactivity of novel oxazolone derivatives?

Molecular docking (AutoDock Vina) and pharmacophore modeling (Discovery Studio) assess interactions with targets like tyrosinase or cyclooxygenase-2. ADMET predictions (SwissADME) evaluate drug-likeness, prioritizing low hepatotoxicity and high BBB permeability for CNS-active derivatives .

Methodological Considerations

Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?

- Store intermediates in desiccators with silica gel.

- Use amber glassware and inert atmospheres (N₂/Ar) for reactions involving enolizable ketones or aminothiazoles .

Q. What analytical techniques differentiate Z/E isomers of benzylidene-oxazolones?

- NOESY NMR : Detects spatial proximity between benzylidene protons and the oxazolone ring.

- X-ray crystallography : Unambiguously assigns configuration (e.g., Z-isomer dominance in 4-nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.